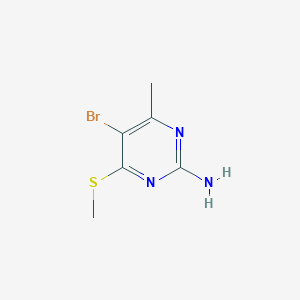
5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, a methylthio group at position 6, and an amino group at position 2. These substitutions confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-6-(methylthio)pyrimidin-2-amine.
Bromination: The bromination of 4-methyl-6-(methylthio)pyrimidin-2-amine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 5-position.
Industrial Production Methods:
In an industrial setting, the production of 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The methylthio group at position 6 can be oxidized to a sulfoxide or sulfone, while the amino group at position 2 can participate in reduction reactions.
Condensation Reactions: The amino group at position 2 can undergo condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the methylthio group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the amino group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Oxidation Products: Sulfoxides or sulfones are formed upon oxidation of the methylthio group.
Condensation Products: Imines or amides are formed through condensation reactions involving the amino group.
Scientific Research Applications
Chemistry:
5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine:
In biological research, this compound is studied for its potential pharmacological activities. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
In the industrial sector, 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is largely dependent on its interaction with biological targets. The amino group at position 2 can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom and methylthio group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
4-Methyl-6-(methylthio)pyrimidin-2-amine: Lacks the bromine atom at position 5.
5-Bromo-6-methyl-4-pyrimidinol: Contains a hydroxyl group at position 4 instead of a methylthio group.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar structure but with a hydroxyl group at position 4.
Uniqueness:
The presence of both the bromine atom at position 5 and the methylthio group at position 6 makes 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine unique. This combination of substituents imparts distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives .
Properties
CAS No. |
6307-43-3 |
|---|---|
Molecular Formula |
C6H8BrN3S |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8BrN3S/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |
InChI Key |
WQWAUILTNVJLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


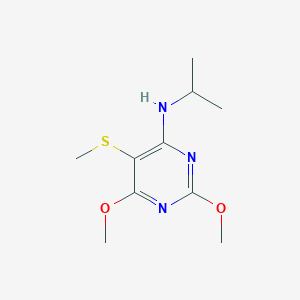
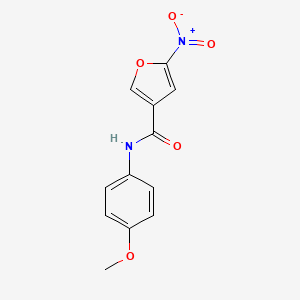
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
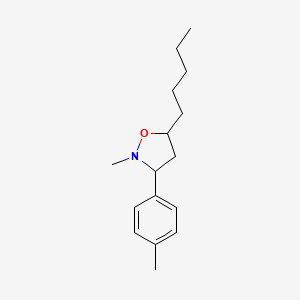

![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)

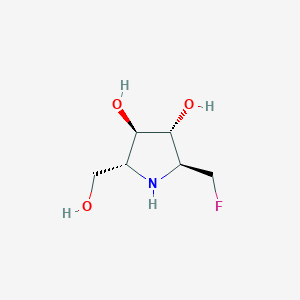
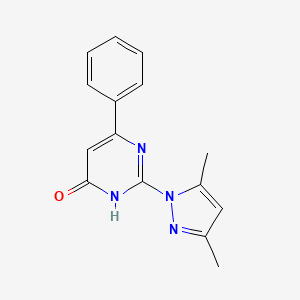

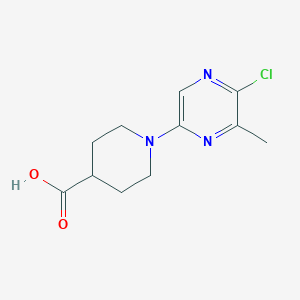
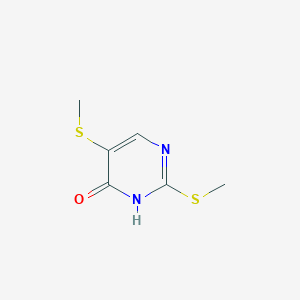
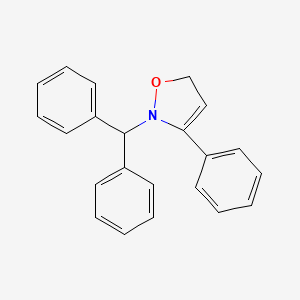
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)
